Cas no 4509-09-5 (methyl 3,4-epoxybutyrate)

methyl 3,4-epoxybutyrate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3,4-epoxybutyrate
- Methyl 3,4-epoxybutyrate; methyl oxiran-2-ylacetate
- SCHEMBL3070099
- CS-0378233
- methyl 2-(oxiran-2-yl)acetate
- EINECS 224-826-8
- 4509-09-5
- Methyl (oxiran-2-yl)acetate
- NS00047117
- EN300-4842040
- methyl 3,4-epoxybutanoate
- SB21605
- DTXSID70963335
- methyl 2-[(2R)-oxiran-2-yl]acetate
- 109462-42-2
- Z2689606459
-
- Inchi: InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3
- InChI Key: DQHYBNWZWWGNQB-UHFFFAOYSA-N
- SMILES: COC(=O)CC1CO1
Computed Properties
- Exact Mass: 116.04734
- Monoisotopic Mass: 116.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.14
- Boiling Point: 135.2°C at 760 mmHg
- Flash Point: 65.8°C
- Refractive Index: 1.434
- PSA: 38.83
methyl 3,4-epoxybutyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4842040-0.25g |
methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 95% | 0.25g |
$431.0 | 2023-05-05 | |
Enamine | EN300-4842040-0.05g |
methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 95% | 0.05g |
$202.0 | 2023-05-05 | |
Enamine | EN300-4842040-1.0g |
methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 95% | 1g |
$871.0 | 2023-05-05 | |
Enamine | EN300-4842040-0.1g |
methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 95% | 0.1g |
$301.0 | 2023-05-05 | |
1PlusChem | 1P00E0A3-2.5g |
methyl 3,4-epoxybutyrate |
4509-09-5 | 95% | 2.5g |
$2172.00 | 2024-05-02 | |
1PlusChem | 1P00E0A3-50mg |
methyl 3,4-epoxybutyrate |
4509-09-5 | 95% | 50mg |
$303.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448903-250mg |
Methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 98% | 250mg |
¥3390.00 | 2024-05-13 | |
1PlusChem | 1P00E0A3-500mg |
methyl 3,4-epoxybutyrate |
4509-09-5 | 95% | 500mg |
$902.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448903-2.5g |
Methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 98% | 2.5g |
¥12467.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448903-10g |
Methyl 2-(oxiran-2-yl)acetate |
4509-09-5 | 98% | 10g |
¥31584.00 | 2024-05-13 |
methyl 3,4-epoxybutyrate Related Literature
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
Additional information on methyl 3,4-epoxybutyrate
Methyl 3,4-epoxybutyrate (CAS No. 4509-09-5): A Versatile Intermediate in Modern Chemical Biology
Methyl 3,4-epoxybutyrate (CAS No. 4509-09-5) is a significant compound in the realm of chemical biology, serving as a crucial intermediate in various synthetic pathways and pharmaceutical applications. Its unique structural properties, characterized by an epoxy group at the 3 and 4 positions of the butyric acid chain, make it a valuable building block for the development of novel bioactive molecules.
The compound's molecular structure allows for facile participation in nucleophilic ring-opening reactions, enabling the synthesis of a wide array of derivatives with diverse biological activities. This reactivity has positioned methyl 3,4-epoxybutyrate as a key player in the design and synthesis of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
In recent years, researchers have leveraged the versatility of methyl 3,4-epoxybutyrate to develop innovative therapeutic strategies. For instance, studies have demonstrated its potential in modulating neurotransmitter release by serving as a precursor for analogs that interact with specific receptor systems. The epoxy functionality allows for precise functionalization, enabling the creation of molecules with tailored pharmacokinetic profiles.
One of the most compelling applications of methyl 3,4-epoxybutyrate lies in its role as a precursor for bioactive lipids. These lipid derivatives have shown promise in preclinical studies for their ability to modulate cellular signaling pathways involved in inflammation and apoptosis. The compound's ability to undergo regioselective reactions has been exploited to generate novel sphingolipids and phospholipids with therapeutic potential.
The epoxy group in methyl 3,4-epoxybutyrate also facilitates its use in polymer chemistry, where it serves as a monomer for the synthesis of biodegradable polymers. These materials are increasingly relevant in drug delivery systems, offering controlled release profiles that enhance therapeutic efficacy while minimizing side effects.
Recent advancements in synthetic methodologies have further expanded the utility of methyl 3,4-epoxybutyrate. Catalytic ring-opening polymerization techniques have enabled the production of high-purity polymers with controlled molecular weights and architectures. Additionally, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups into the molecule, broadening its applicability in medicinal chemistry.
The compound's significance extends to its role in understanding biochemical pathways. Researchers have utilized methyl 3,4-epoxybutyrate as a probe to investigate the metabolism of fatty acids and their derivatives. This has provided insights into how these molecules are processed within cells and how their dysfunction contributes to various pathological conditions.
In conclusion, methyl 3,4-epoxybutyrate (CAS No. 4509-09-5) is a multifaceted compound with far-reaching implications in chemical biology and pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this versatile intermediate, its importance is likely to grow even further.
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